4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one
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Overview
Description
4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a benzoyl group, a piperidine ring, and a piperazine moiety, makes it a valuable target for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: Another piperidine derivative with similar structural features and biological activities.
3-(Piperidin-4-yl)benzo[d]isoxazole: A compound with a similar piperidine moiety, known for its potential as a GlyT1 inhibitor.
Uniqueness
4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one stands out due to its unique combination of a benzoyl group, a piperidine ring, and a piperazine moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
921616-38-8 |
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Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-benzoyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]piperazin-2-one |
InChI |
InChI=1S/C25H31N3O3/c29-24-20-27(25(30)21-8-3-1-4-9-21)17-18-28(24)22-10-12-23(13-11-22)31-19-7-16-26-14-5-2-6-15-26/h1,3-4,8-13H,2,5-7,14-20H2 |
InChI Key |
PHYNIXAGJBBVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)N3CCN(CC3=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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